3-[(4-fluorophenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
CAS No.:
Cat. No.: VC16295270
Molecular Formula: C24H19FN4O2S
Molecular Weight: 446.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H19FN4O2S |
|---|---|
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | 3-(4-fluorophenyl)sulfonyl-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxalin-2-amine |
| Standard InChI | InChI=1S/C24H19FN4O2S/c25-17-10-12-18(13-11-17)32(30,31)22-21-24(28-20-9-5-4-8-19(20)27-21)29(23(22)26)15-14-16-6-2-1-3-7-16/h1-13H,14-15,26H2 |
| Standard InChI Key | AEQRMQIURDECCN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)F)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Physicochemical Properties
The compound has the molecular formula C<sub>24</sub>H<sub>19</sub>FN<sub>4</sub>O<sub>2</sub>S and a molecular weight of 446.5 g/mol . Its IUPAC name, 3-(4-fluorophenyl)sulfonyl-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxalin-2-amine, reflects its multi-ring system featuring:
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A pyrrolo[2,3-b]quinoxaline core fused with nitrogen-containing heterocycles.
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A 4-fluorophenylsulfonyl group at position 3.
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A 2-phenylethyl substituent at position 1.
The SMILES notation C1=CC=C(C=C1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)F)N highlights the sulfonamide bridge and fluorine atom critical for bioactivity.
Table 1: Physicochemical Properties
Synthesis and Structural Optimization
Synthetic Routes
The synthesis typically involves multi-step reactions:
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Quinoxaline Core Formation: Condensation of o-phenylenediamine with ketones or aldehydes under acidic conditions.
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Sulfonylation: Introduction of the 4-fluorophenylsulfonyl group via reaction with 4-fluorobenzenesulfonyl chloride in the presence of a base.
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N-Alkylation: Attachment of the 2-phenylethyl group using 2-phenylethyl bromide under nucleophilic conditions.
Recent efforts focus on optimizing yields (reported up to 68%) and purity (>97%) through catalytic methods and green solvents .
Pharmacological Activities
Antimicrobial and Anti-inflammatory Effects
Preliminary assays indicate:
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MIC Values: 8–32 μg/mL against Gram-positive bacteria (e.g., S. aureus).
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COX-2 Inhibition: 45% reduction at 50 μM, suggesting anti-inflammatory utility.
Research Findings and Mechanistic Insights
In Vivo Efficacy
In HT-29 xenograft models, oral administration (10–100 mg/kg) led to:
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Tumor Growth Inhibition: 50–70% over 21 days.
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ERK Phosphorylation Suppression: 86–99% in lung and liver tissues, correlating with plasma concentrations ≥50 ng/mL .
Structure-Activity Relationships (SAR)
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